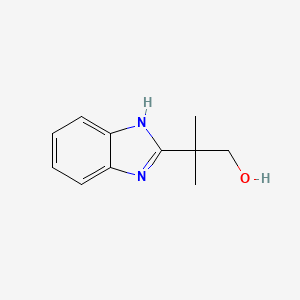

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol

Descripción general

Descripción

Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzodiazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or ketones .Molecular Structure Analysis

The molecular structure of benzodiazole derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

Benzodiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives, such as melting point, solubility, and stability, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes

Research has explored the synthesis and characterization of complexes involving benzimidazole derivatives, highlighting their potential in various applications. For instance, the study by Tavman (2006) focused on synthesizing Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols, revealing the solvent effect on complexation and the formation of chelate structures with varying M:L ratios depending on the ligands and Zn(II) salts used. This study underscores the importance of solvent choice and ligand structure in the complexation behavior of benzimidazole derivatives (Tavman, 2006).

DNA Binding, Cellular DNA Lesion, and Cytotoxicity

Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion effects, and cytotoxicity against several cancer cell lines. Their work demonstrates the potential therapeutic applications of these complexes in oncology, particularly highlighting the complexes' ability to bind DNA through an intercalative mode and their substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).

Development of Novel Compounds with Potential Biological Activities

Research by Sharma et al. (2012) involved the synthesis of novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, showcasing their antimicrobial evaluation against gram-negative and gram-positive bacteria. This study not only highlights the antimicrobial potential of these compounds but also emphasizes the significance of quantitative structure-activity relationship (QSAR) studies in understanding the correlation between molecular descriptors and biological activity (Sharma et al., 2012).

Mecanismo De Acción

Target of Action

Compounds containing the benzimidazole moiety are known to interact with a variety of biological targets. For instance, some benzimidazole derivatives are known to target the serine/threonine-protein kinase Chk1 .

Mode of Action

The interaction of benzimidazole derivatives with their targets can lead to a variety of effects. For instance, some benzimidazole derivatives can inhibit the activity of their target proteins, leading to alterations in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Benzimidazole derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol” can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOMHOJIVBSCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

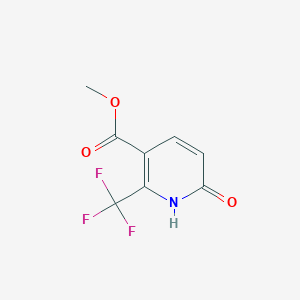

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

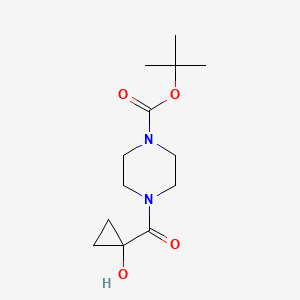

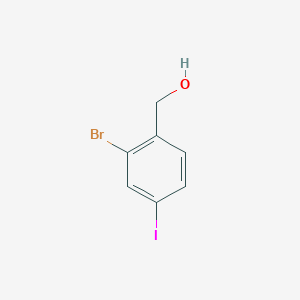

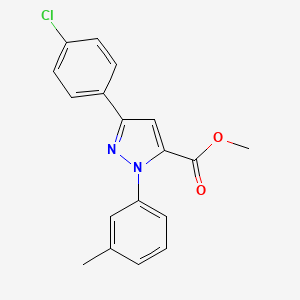

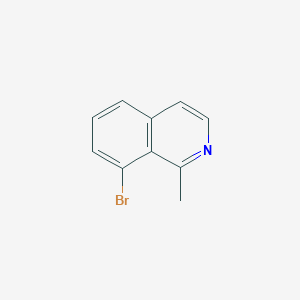

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride](/img/structure/B1529193.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)

![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)